molecular formula C10H11ClO3 B8622465 Methyl 2-(2-chloro-5-methoxyphenyl)acetate CAS No. 90919-41-8

Methyl 2-(2-chloro-5-methoxyphenyl)acetate

Cat. No. B8622465
CAS RN: 90919-41-8
M. Wt: 214.64 g/mol
InChI Key: VDOBOWRYHJLEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(2-chloro-5-methoxyphenyl)acetate” is a chemical compound with the molecular formula C10H11ClO3 . It is also known by other names such as “(5-Chloro-2-méthoxyphényl)acétate de méthyle” in French, “(5-chloro-2-methoxyphenyl)acetic acid methyl ester”, and “Benzeneacetic acid, 5-chloro-2-methoxy-, methyl ester” among others .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-chloro-5-methoxyphenyl)acetate” consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The average mass of the molecule is 214.645 Da and the monoisotopic mass is 214.039673 Da .


Physical And Chemical Properties Analysis

“Methyl 2-(2-chloro-5-methoxyphenyl)acetate” is a solid compound . Its SMILES string representation is “O=C(OC)CC(C=CC=C1)=C1Cl” and its InChI is "1S/C9H9ClO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3" .

Safety and Hazards

“Methyl 2-(2-chloro-5-methoxyphenyl)acetate” is classified as an Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Warning” and the hazard statement "H302: Harmful if swallowed" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

CAS RN

90919-41-8

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

methyl 2-(2-chloro-5-methoxyphenyl)acetate

InChI

InChI=1S/C10H11ClO3/c1-13-8-3-4-9(11)7(5-8)6-10(12)14-2/h3-5H,6H2,1-2H3

InChI Key

VDOBOWRYHJLEGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-5-methoxy-benzeneacetic acid (10 g, CAS Reg. No. 91367-10−1) was dissolved in MeOH (210 mL) and H2SO4 (0.7 mL) was added. The mixture was then refluxed over night. Methanol was removed in vacuo and the residue was dissolved in ethyl acetate. The organic layer was washed with sat. NaHCO3 and brine, dried over Na2SO4 and evaporated. The title compound was obtained as a light brown oil (10.16 g) and was used without further purification. 1H-NMR, (CDCl3): 7.27 (d, 1H), 6.83 (d, 1H), 6.77 (dd, 1H), 3.79 (s, 3H), 3.74 (s, 2H), 3.72 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
210 mL
Type
reactant
Reaction Step Three

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